
2-(5-Methoxy-pyridin-3-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE is an organic compound with a molecular formula of C8H12N2O It is a derivative of pyridine, featuring a methoxy group at the 5-position and an ethanamine chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Alkylation: The 5-methoxypyridine undergoes alkylation with an appropriate alkyl halide, such as bromoethane, in the presence of a base like potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which can further reduce the compound to its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy group and ethanamine chain play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE: Similar structure but with the methoxy group at the 2-position.
1-(5-METHOXYPYRIDIN-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE: A dihydrochloride salt form with similar functional groups.
Uniqueness: 2-(5-METHOXYPYRIDIN-3-YL)ETHAN-1-AMINE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-7(2-3-9)5-10-6-8/h4-6H,2-3,9H2,1H3 |
InChI Key |
QZVJRIZHYSQGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




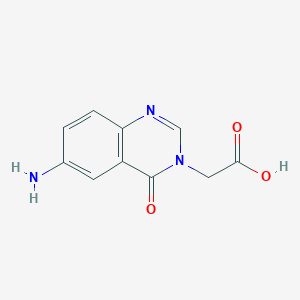
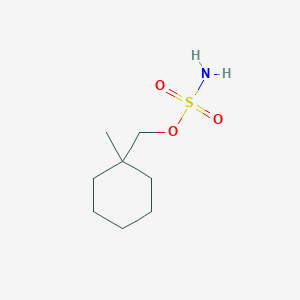

![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)

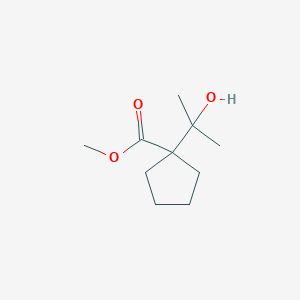
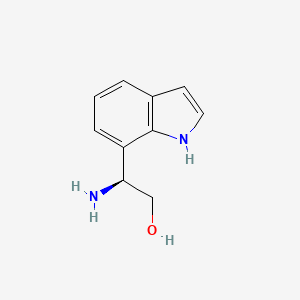

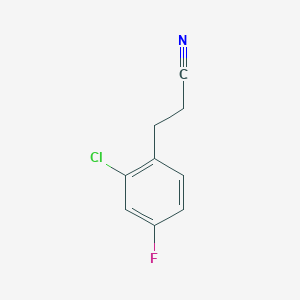
![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)


